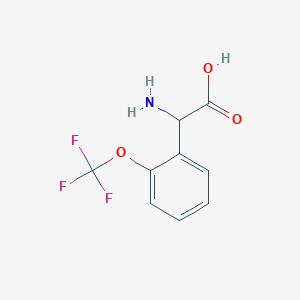

cis-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

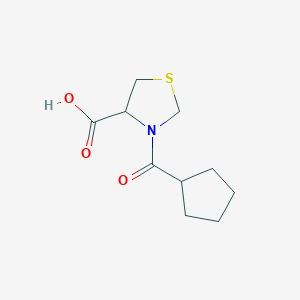

Cis-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid is a derivative of 2-aminocyclobutanecarboxylic acid, which is a cyclobutane-containing amino acid. This compound and its derivatives have been the subject of various studies due to their potential applications in the synthesis of highly rigid beta-peptides and their structural properties .

Synthesis Analysis

The synthesis of cis-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid derivatives has been achieved through several methods. One approach involves enantiodivergent synthetic sequences that allow for the stereoselective synthesis of the free amino acid and its incorporation into beta-peptides . Another method provides an expedient preparation of all isomers of 2-aminocyclobutanecarboxylic acid in enantiomerically pure form, starting from a readily available cis racemate . Additionally, a refined synthesis has been developed to improve efficiency and simplicity, providing easier access to the racemic cis-cyclobutane beta-amino acid core .

Molecular Structure Analysis

The molecular structure of cis-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid derivatives has been studied using NMR and DFT theoretical calculations. These studies have shown the formation of strong intramolecular hydrogen bonds, resulting in cis-fused [4.2.0]octane structural units that confer high rigidity to the molecules both in solution and in the gas phase . The stereochemistry of related compounds has been established by nuclear Overhauser effect spectroscopy experiments .

Chemical Reactions Analysis

The chemical reactions involving cis-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid derivatives include the coupling of cyclobutane residues with linear amino acids to prepare beta,beta- and beta,delta-Dimers . Photochemical routes have also been explored to synthesize hydroxy derivatives with an all-cis geometry . Moreover, the photoisomerization of related cyclopropane derivatives has been studied, indicating a diradical mechanism for the photochemical process .

Physical and Chemical Properties Analysis

The physical and chemical properties of cis-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid derivatives are influenced by the cyclobutane ring, which acts as a structure-promoting unit. The presence of the cyclobutane ring leads to a conformational equilibrium derived from the rotation around the carbamate N-C(O) bond, with the trans form being the major conformer in solution . In the solid state, this equilibrium does not exist, and intermolecular hydrogen bonds are present . The photodimerization of related compounds has been shown to proceed through an excited singlet state, unaffected by the presence of oxygen and demonstrating high stereo-selectivity .

Propiedades

IUPAC Name |

(1S,2R)-2-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-12(16)10-6-7-11(10)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,17)(H,15,16)/t10-,11+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRUEEQIUVKKBL-WDEREUQCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641001 |

Source

|

| Record name | (1S,2R)-2-{[(Benzyloxy)carbonyl]amino}cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2R)-2-{[(benzyloxy)carbonyl]amino}cyclobutane-1-carboxylic acid | |

CAS RN |

685508-28-5 |

Source

|

| Record name | (1S,2R)-2-{[(Benzyloxy)carbonyl]amino}cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

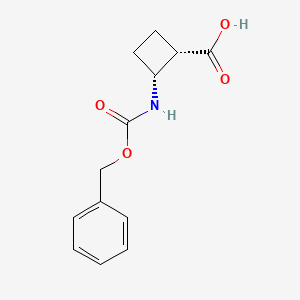

![1-[3-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1292115.png)

![5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1292164.png)